N-(4-methylphenyl)-6-oxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(4-methylphenyl)-6-oxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,6-dihydropyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a carboxamide group, and multiple methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-6-oxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-methylphenylhydrazine with a suitable diketone to form the pyridazine ring This intermediate is then reacted with 2,4,6-trimethylphenyl isocyanate under controlled conditions to introduce the carbamoyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-6-oxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methylphenyl)-6-oxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-6-oxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-Trimethylphenyl)formamide: Similar in structure but lacks the pyridazine ring.
4-(4-Methylphenyl)-2,26,2-terpyridine: Contains a terpyridine ligand but differs in its overall structure and functional groups.
Uniqueness
N-(4-methylphenyl)-6-oxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of a pyridazine ring, multiple methylphenyl groups, and a carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-14-5-7-18(8-6-14)24-23(30)19-9-10-21(29)27(26-19)13-20(28)25-22-16(3)11-15(2)12-17(22)4/h5-12H,13H2,1-4H3,(H,24,30)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURPKJQLUWGZHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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